molecular formula C12H10O2S2 B101704 1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone CAS No. 18494-73-0

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone

Cat. No.: B101704
CAS No.: 18494-73-0
M. Wt: 250.3 g/mol
InChI Key: DZBDNNDXPKNUGF-UHFFFAOYSA-N
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Description

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone is a useful research compound. Its molecular formula is C12H10O2S2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone, also known by its CAS number 5705-79-3, is a thiophene derivative characterized by a complex structure that includes multiple thiophene rings and an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and relevant case studies.

The molecular formula for this compound is C16H12O2S3, with a molecular weight of approximately 332.46 g/mol. The compound features a unique arrangement of sulfur-containing thiophene rings which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H12O2S3
Molecular Weight332.46 g/mol
CAS Number5705-79-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the acetyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This property may enable it to modulate enzyme activities or disrupt cellular processes in target organisms.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, indicating that this compound may also possess such activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Properties

Thiophene derivatives have shown promising antifungal effects against pathogens like Candida albicans. The structural characteristics of this compound may contribute to its efficacy in inhibiting fungal growth by targeting specific enzymes involved in cell wall synthesis.

Anticancer Potential

Recent studies have explored the anticancer potential of thiophene derivatives, including those similar to this compound. These compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comparative study on various thiophene derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have comparable effects .
  • Antifungal Activity Assessment : In vitro tests on related thiophene compounds demonstrated significant inhibition of Candida species growth at concentrations as low as 50 µg/mL, indicating that structural modifications like those present in this compound could enhance antifungal potency .
  • Anticancer Research : A study investigating the cytotoxic effects of thiophene derivatives on breast cancer cell lines revealed that certain modifications led to increased apoptosis rates. The presence of multiple thiophene rings in compounds like this compound may play a crucial role in enhancing cytotoxicity .

Properties

IUPAC Name

1-[5-(5-acetylthiophen-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7(13)9-3-5-11(15-9)12-6-4-10(16-12)8(2)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBDNNDXPKNUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308304
Record name 5,5'-Diacetyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18494-73-0
Record name NSC203017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Diacetyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18494-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of 1 g tetrakis(triphenyl phosphine) Palladium (0) in 30 ml of dry toluene was added a solution of 6.26 g (30.5 mmol) of 2-acetyl-5-bromo thiophene in 30 ml of dry toluene under argon. The reaction was heated to reflux and to this solution was added dropwise a solution of 5 g (15.26 mmol) of hexamethylditin (99%) in 50 ml toluene (dry) over a period of 1.5 h. The reaction mixture was refluxed for another 6 h and then cooled down to -5° C. Light yellow crystals of the product were isolated by suction filtration and were washed with hexane. The product was then continuously extracted through Whatman filter paper #42 with dioxane using a soxhlet apparatus until all of the product was dissolved and collected in the boiling flask. Slow cooling of the dioxane solution resulted in needle shaped light yellow crystals of the monomer which were separated by suction filtration and dried in vacuum. A Yield of 2.56 g (67%) having the following characteristics was obtained: mp 235° C. (lit. mp 233.5°-234° C.); UV/vis λmax (CHCl3): 367 (log ε=4.19), 262 (3.57); FT-IR (KBr,cm-1): 3070, 1797 1656, 1611, 1511, 1433, 1361, 1302, 1270, 1089, 1036, 1020, 937, 897, 881, 792, 745, 673, 611, 593, 555, 463, 442; 1H NMR (CDCl3 300 MHz, TMS) δ 2.58 (s,6H), 7.30 (d,2H), 7.62 (d,2H). Anal. calcd. for C12H10S2 : C, 57.58; H, 4.03; N, 0.0. Found: C, 57.48; H, 3.87; N, 0.0.
Name
hexamethylditin
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3.57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.26 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

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